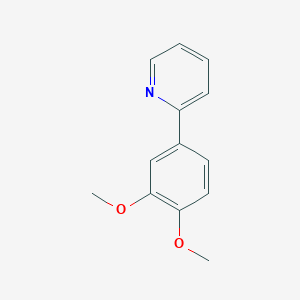

2-(3,4-Dimethoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTGFWRUXZQNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Pyridine and Its Structural Analogues

Catalytic Strategies in the Synthesis of 2-(3,4-Dimethoxyphenyl)pyridine Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for forming the C-C bond between the pyridine (B92270) and phenyl rings. orgsyn.org These reactions generally involve the coupling of a pyridine-based electrophile (e.g., 2-halopyridine) with an organometallic aryl reagent, or vice versa. The common catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the organometallic partner, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples a pyridine halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this would typically involve reacting 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with 3,4-dimethoxyphenylboronic acid. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are effective. cdnsciencepub.comnih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields. cdnsciencepub.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 2-bromopyridine can be coupled with a (3,4-dimethoxyphenyl)zinc halide, catalyzed by a palladium complex like Pd(PPh₃)₄. orgsyn.orgresearchgate.net This method is known for its high functional group tolerance and reactivity. wikipedia.org

Stille Coupling: In the Stille reaction, an organotin reagent (organostannane) is coupled with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the reaction of 2-bromopyridine with (3,4-dimethoxyphenyl)tributylstannane. libretexts.org A significant drawback of this method is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Pyridine Reagent | Aryl Reagent | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Halopyridine (Br, Cl) | (3,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, commercially available reagents, environmentally benign boron byproducts. libretexts.orgorgsyn.org |

| Negishi | 2-Halopyridine (Br, Cl, I) | (3,4-Dimethoxyphenyl)zinc halide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | 2-Halopyridine (Br, I), Triflate | (3,4-Dimethoxyphenyl)stannane | Pd(PPh₃)₄ | Air and moisture stable reagents, but tin toxicity is a major concern. wikipedia.orglibretexts.org |

Other Transition Metal-Mediated Syntheses

While palladium dominates the field, other transition metals, particularly nickel and copper, offer cost-effective and powerful alternatives for the synthesis of 2-arylpyridines.

Nickel-Catalyzed Coupling: Nickel catalysts, such as NiBr₂(bipyridine) or Ni(acac)₂, can be used for cross-coupling reactions similar to palladium. wikipedia.orgresearchgate.net They are particularly effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems. researchgate.net Nickel-catalyzed Negishi-type couplings are well-established. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Coupling: Copper catalysis provides an inexpensive route for C-H arylation and other coupling strategies. One approach involves the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters. rsc.orgrsc.org Another method describes a copper-catalyzed aerobic synthesis from acetophenones (like 3',4'-dimethoxyacetophenone) and 1,3-diaminopropane (B46017) to form the 2-arylpyridine core. acs.orgorganic-chemistry.orgnih.gov

| Metal Catalyst | Synthetic Approach | Typical Reagents | Key Features |

|---|---|---|---|

| Nickel | Cross-coupling (e.g., Negishi-type) | 2-Halopyridine, Aryl Halide, Organozinc reagent | Cost-effective, efficient for aryl chlorides. wikipedia.orgresearchgate.net |

| Copper | Direct C-H Arylation | Pyridine N-oxide, Arylboronic ester | Inexpensive catalyst system, avoids pre-functionalization of pyridine. rsc.orgrsc.org |

| Copper | Oxidative Cyclization | 3',4'-Dimethoxyacetophenone, 1,3-Diaminopropane | Utilizes readily available starting materials. acs.orgorganic-chemistry.org |

Metal-Free Synthetic Protocols

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. These methods often rely on radical reactions or the activation of substrates through alternative means.

One notable approach is the photoredox-induced Meerwein arylation, which can be used for the C-H arylation of pyridines. acs.org This method involves the in situ generation of a diazonium salt from an aniline (B41778) (e.g., 3,4-dimethoxyaniline), which then forms an aryl radical under visible light irradiation in the presence of a photocatalyst. This radical subsequently attacks the protonated pyridine ring. acs.org

Other metal-free strategies include thermal cycloaddition reactions and methods employing hypervalent iodine reagents to facilitate the arylation. rsc.orgnih.gov For instance, diaryliodonium salts can serve as aryl sources to react with N-hydroxypyridine derivatives under metal-free conditions.

Considerations for Regioselective and Stereoselective Synthesis

The synthesis of substituted pyridines requires careful control of regioselectivity to ensure the formation of the correct isomer. In the case of this compound, the goal is exclusive functionalization at the C2 position of the pyridine ring.

In cross-coupling reactions, the regioselectivity is predetermined by the position of the halide on the pyridine ring (e.g., 2-bromopyridine). However, in direct C-H activation or arylation reactions, selectivity is a major challenge. The pyridine nitrogen atom electronically deactivates the ring towards electrophilic attack but activates the C2 and C4 positions for nucleophilic or radical attack.

Strategies to control regioselectivity include:

Use of N-oxides: In the arylation of pyridine N-oxides, the C2 position is strongly activated, leading to high regioselectivity for 2-substitution. rsc.org

Directed Metalation: Directing groups can be installed on the pyridine ring to guide metalation (and subsequent functionalization) to a specific position.

Pyridyne Intermediates: The generation and trapping of pyridyne intermediates (dehydro-pyridines) can provide access to specific substitution patterns, although controlling the regioselectivity of nucleophilic addition to unsymmetrical pyridynes can be complex. nih.gov

Base-Mediated Deprotonation: Recent studies have shown that the choice of base can influence the site of metalation. For example, using n-butylsodium can favor deprotonation at the C4 position, in contrast to organolithium bases which typically favor the C2 position. chemrxiv.org

Stereoselectivity is generally not a factor in the synthesis of this compound itself. However, for structural analogues with chiral centers or axial chirality (atropisomers) due to restricted rotation around the biaryl bond (e.g., with bulky ortho-substituents), stereoselective synthesis becomes critical. nih.gov Atropselective Suzuki-Miyaura reactions, often employing chiral ligands, have been developed for this purpose. nih.gov

Optimization of Synthetic Yields and Reaction Efficiency

Maximizing the yield and efficiency of any synthetic protocol is crucial for both laboratory-scale research and industrial production. For the synthesis of this compound, optimization strategies focus on several key parameters of the chosen reaction.

For Palladium-Catalyzed Reactions:

Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, Buchwald ligands) often improve catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. libretexts.orgcommonorganicchemistry.com

Base and Solvent: The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) and the choice of solvent (e.g., dioxane, toluene, DMF, often with water) can dramatically affect reaction rates and yields. cdnsciencepub.com

Temperature and Reaction Time: Microwave irradiation is often employed to shorten reaction times and improve yields. commonorganicchemistry.com Optimization involves finding the lowest effective temperature to minimize side reactions. cdnsciencepub.com

General Optimization:

Atom Economy: Synthetic routes like C-H activation are inherently more atom-economical than classical cross-couplings that require pre-functionalized starting materials.

Catalyst Loading: Developing highly active catalysts allows for a reduction in the amount of expensive and potentially toxic transition metals used, moving towards parts-per-million (ppm) levels in some cases.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise structure of 2-(3,4-Dimethoxyphenyl)pyridine can be established.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating effect of the methoxy groups on the phenyl ring result in a characteristic pattern of signals.

Based on data from closely related analogs such as 2-(3-methoxyphenyl)pyridine and 2-(4-methoxyphenyl)pyridine, the expected chemical shifts for this compound can be accurately predicted rsc.org. The protons on the pyridine ring typically appear in the range of δ 7.0–8.7 ppm, with the proton at the C-6 position being the most downfield due to its proximity to the nitrogen atom. The protons on the dimethoxyphenyl ring appear further upfield, with the two methoxy groups showing sharp singlet signals around δ 3.9 ppm nih.gov.

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming free rotation around the C-C single bond between the two rings. The carbons of the pyridine ring typically resonate between δ 120–160 ppm, while the methoxy carbons appear around δ 56 ppm rsc.orgnih.gov.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Py) | ~8.68 | d | ~4.8 |

| H-4 (Py) | ~7.75 | td | ~7.7, 1.8 |

| H-3 (Py) | ~7.70 | d | ~7.8 |

| H-2' (Ph) | ~7.58 | d | ~2.1 |

| H-6' (Ph) | ~7.55 | dd | ~8.4, 2.1 |

| H-5 (Py) | ~7.20 | ddd | ~7.5, 4.8, 1.1 |

| H-5' (Ph) | ~6.95 | d | ~8.4 |

| 3'-OCH₃ | ~3.94 | s | - |

| 4'-OCH₃ | ~3.92 | s | - |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Py) | ~157.2 |

| C-4' (Ph) | ~149.8 |

| C-6 (Py) | ~149.5 |

| C-3' (Ph) | ~149.2 |

| C-4 (Py) | ~136.7 |

| C-1' (Ph) | ~132.0 |

| C-5 (Py) | ~121.8 |

| C-3 (Py) | ~120.5 |

| C-6' (Ph) | ~119.5 |

| C-5' (Ph) | ~111.2 |

| C-2' (Ph) | ~110.8 |

| 3'-OCH₃ | ~56.0 |

| 4'-OCH₃ | ~55.9 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on both the pyridine and phenyl rings. Key expected correlations include:

H-6 with H-5 on the pyridine ring.

H-5 with H-4 on the pyridine ring.

H-4 with H-3 on the pyridine ring.

H-5' with H-6' on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons. For instance, the signal for the H-6 proton at ~8.68 ppm would correlate with the C-6 carbon signal at ~149.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key HMBC correlations that would confirm the structure include:

Correlations from the methoxy protons (~3.9 ppm) to their respective attached carbons (C-3' and C-4').

A correlation from the H-6' proton to the C-2 carbon of the pyridine ring, confirming the connectivity between the two rings.

Correlations from pyridine protons (e.g., H-3) to the quaternary carbon C-2, which links the two aromatic systems.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass, and thus the elemental composition, of a molecule. It is a critical tool for confirming the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 0.001 Da). This allows for the determination of the elemental formula of the compound. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₃H₁₃NO₂) is calculated to be 216.10191 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Calculated HRMS Data

| Ion Formula | Calculated m/z | Ion Type |

|---|---|---|

| [C₁₃H₁₄NO₂]⁺ | 216.10191 | [M+H]⁺ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. It is highly effective for assessing the purity of a sample and quantifying trace-level impurities. A typical method would involve injecting the sample onto a reversed-phase column (e.g., C18) and eluting with a gradient of organic solvent (like acetonitrile or methanol) and water. The mass spectrometer can be operated in full-scan mode to detect and identify any co-eluting impurities by their mass. For higher sensitivity, Selected Ion Monitoring (SIM) can be used to look for specific expected impurities, or Multiple Reaction Monitoring (MRM) can be employed for quantitative analysis by monitoring a specific fragmentation of the parent ion.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would display a series of characteristic bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings typically produce a series of sharp bands in the 1400–1610 cm⁻¹ region. A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the aryl ether groups is expected around 1250 cm⁻¹.

Expected Characteristic Vibrational Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Pyridine & Phenyl Rings |

| Aliphatic C-H Stretch | 2960–2850 | -OCH₃ |

| Aromatic C=C and C=N Stretch | 1610–1400 | Pyridine & Phenyl Rings |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether |

| Symmetric C-O-C Stretch | ~1040 | Aryl Ether |

| Aromatic C-H Out-of-Plane Bend | 900–675 | Pyridine & Phenyl Rings |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on both the pyridine and benzene rings are anticipated in the region of 3100-3000 cm⁻¹.

C-H Stretching of Methoxy Groups: The methyl groups of the methoxy substituents will show symmetric and asymmetric stretching vibrations typically found between 2950 and 2850 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bond in the pyridine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O Stretching: The stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to give rise to strong, characteristic bands in the 1260-1000 cm⁻¹ range. Specifically, an asymmetric C-O-C stretch would appear around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted rings can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Pyridine and Benzene Rings |

| Aliphatic C-H Stretching | 2950 - 2850 | Methoxy (-OCH₃) Groups |

| Aromatic C=C and C=N Stretching | 1600 - 1400 | Pyridine and Benzene Rings |

| Asymmetric C-O-C Stretching | ~1250 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretching | ~1040 | Aryl-Alkyl Ether |

| Out-of-Plane C-H Bending | 900 - 675 | Substituted Aromatic Rings |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. For aromatic compounds like this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon skeleton.

Specific Raman spectroscopic data for this compound is not explicitly detailed in the available literature. However, the spectrum is expected to be dominated by bands arising from the pyridine and dimethoxyphenyl moieties. The symmetric "ring breathing" mode of the pyridine ring, typically observed around 990-1030 cm⁻¹, is expected to be a prominent feature. The substitution pattern on the benzene ring is also expected to influence the Raman spectrum, with characteristic bands for 1,2,4-trisubstituted benzene derivatives.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Assignment |

|---|---|---|

| Pyridine Ring Breathing | 990 - 1030 | Symmetric stretching of the pyridine ring |

| Aromatic C-H in-plane bending | 1000 - 1300 | Deformation of C-H bonds in the plane of the rings |

| Aromatic Ring Stretching | 1300 - 1650 | Stretching of C=C and C=N bonds in the aromatic rings |

| Methoxy Group Vibrations | 1400 - 1500 and 2800 - 3000 | CH₃ deformation and stretching modes |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as electrons return to the ground state.

The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of substituted pyridine and benzene systems. Typically, pyridine exhibits absorption maxima around 250-262 nm. The presence of the dimethoxyphenyl substituent is likely to cause a red shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated π-system. The electronic transitions are expected to be of the π → π* and n → π* types.

Information regarding the fluorescence properties of this compound is scarce in the literature. However, many pyridine derivatives are known to be fluorescent. The emission wavelength would be longer than the absorption wavelength (Stokes shift), and the fluorescence quantum yield would depend on the rigidity of the molecule and the nature of its excited states.

| Spectroscopic Parameter | Expected Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| Absorption Maximum (λmax) | 260 - 300 | π → π* and n → π* |

| Emission Maximum (λem) | > 300 | Fluorescence from the lowest excited singlet state |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While a dedicated single-crystal X-ray structure of this compound has not been found in the surveyed literature, crystallographic data for a more complex terpyridine derivative containing a 4'-(3,4-dimethoxyphenyl) substituent provides valuable insights into the expected structural parameters. In this related structure, the dihedral angle between the central pyridyl ring and the dimethoxyphenyl ring is relatively small, suggesting a nearly coplanar arrangement which facilitates π-system conjugation.

For this compound, it is anticipated that the molecule would crystallize in a common space group, and the crystal packing would be influenced by intermolecular interactions such as C-H···N and π-π stacking interactions. The bond lengths and angles within the pyridine and dimethoxyphenyl fragments are expected to be consistent with those observed in other structurally related compounds.

| Crystallographic Parameter | Expected Value/System |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric groups |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-N ~1.34, C-O ~1.37, C(sp³)-O ~1.43 |

| Key Bond Angles (°) | ~120° within the aromatic rings |

| Dihedral Angle (Pyridine-Benzene) | Expected to be relatively small to maximize conjugation |

Biological Activity Profiling and Mechanistic Insights in Vitro and in Silico Studies

In Vitro Antiproliferative and Anticancer Activity

The anticancer potential of 2-(3,4-Dimethoxyphenyl)pyridine and its derivatives has been a subject of significant scientific investigation. In vitro studies have demonstrated their ability to inhibit the proliferation of a diverse range of cancer cell lines, acting through various cellular mechanisms.

Derivatives of this compound have shown notable antiproliferative activity against a panel of human cancer cell lines. For instance, a novel pyridine (B92270) derivative, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, was evaluated against 59 different cancer cell lines and exhibited promising anticancer activity, with GI50 values ranging from 1.04 to 8.02 μM across nine different cancer type panels researchgate.netmdpi.com.

The antiproliferative effects of various pyridine derivatives have been documented against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and PC-3 (prostate cancer) nih.gov. Some synthesized pyridine derivatives demonstrated significant cytotoxicity against these lines nih.gov. Specifically, certain thieno[2,3-b]pyridine analogues have shown high potency against both HepG2 and MCF-7 cell lines researchgate.net.

While direct antiproliferative data for this compound on B16F10 melanoma cells is not extensively detailed, studies on related pyridine derivatives have shown significant antiproliferative activity against this cell line ingentium.com. Similarly, research on other pyridine-based compounds has indicated cytotoxic effects against SW620 colon adenocarcinoma cells and OVCAR-3 ovarian adenocarcinoma cells nih.govmdpi.com. The antiproliferative activity of pyridine derivatives is influenced by the presence and position of various functional groups; for example, methoxy (-OMe) and hydroxyl (-OH) groups have been found to enhance activity nih.govmdpi.com.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 57 human cancer cell lines | 1.04 - 8.02 | researchgate.netmdpi.com |

| 4,6-bis(3,4-Dimethoxyphenyl)-2-substituted pyridine | MCF-7 (Breast) | 2 | researchgate.net |

| Diarylpyridine derivative | HeLa (Cervical) | 0.19 - 0.33 | wisdomlib.org |

| Diarylpyridine derivative | MCF-7 (Breast) | 0.19 - 0.33 | wisdomlib.org |

| Pyridine-thiourea precursor | HEp-2 (Larynx) | 7.5 µg/mL | nih.gov |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid | HEp-2 (Larynx) | 5.9 µg/mL | nih.gov |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | HepG2 (Liver) | 9.5 µg/mL | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | HCT 116 (Colon) | 1.98 ± 0.69 | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 2.18 ± 0.93 | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative | Hep G2 (Liver) | 4.04 ± 1.06 | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | 4.18 ± 1.87 | mdpi.com |

The antiproliferative effects of this compound derivatives are often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). Studies have shown that these compounds can interfere with the normal progression of the cell cycle, a critical process for cell growth and division.

For example, certain pyridine derivatives have been found to cause cell cycle arrest at the G2/M phase in HeLa and SGC-7901 cancer cells japsonline.com. This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The induction of apoptosis is another key mechanism. Some pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, a process characterized by DNA fragmentation and the formation of apoptotic bodies wisdomlib.org. Similarly, new 3-cyano-2-substituted pyridines have been reported to induce apoptosis in MCF-7 cells researchgate.net.

The molecular pathways involved in these processes often involve the modulation of key regulatory proteins. For instance, some anticancer pyridine compounds have been shown to downregulate cyclin D1, a protein that promotes cell cycle progression, and upregulate the cell cycle inhibitors p53 and p21 nih.gov. Furthermore, the activation of the JNK signaling pathway, which is involved in apoptosis, has also been observed nih.gov.

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific enzymes and kinases that are crucial for cancer cell survival and proliferation.

Tubulin Polymerization: A significant target for many anticancer agents is tubulin, a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. A series of novel diarylpyridines, designed as analogs of combretastatin A-4 (a potent tubulin polymerization inhibitor), have demonstrated significant inhibition of tubulin polymerization japsonline.com. By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis japsonline.com.

CDK2 and PIM1 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The compound 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been identified as a potent inhibitor of both CDK2 and PIM1 kinases researchgate.netmdpi.com. It exhibited an IC50 of 0.30 µM for CDK2 inhibition and showed slightly better inhibition of PIM1 compared to the known inhibitor Staurosporine researchgate.netmdpi.com. Inhibition of these kinases disrupts cell cycle progression and can lead to cancer cell death.

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Pyridine-based compounds have been designed as aromatase inhibitors, with some derivatives showing potent inhibitory activity with IC50 values in the nanomolar range nih.govnih.govgoogle.com. These compounds are thought to interact with the heme iron in the active site of the aromatase enzyme nih.gov.

Dihydrofolate Reductase and Thymidylate Synthase Inhibition: Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the synthesis of nucleotides, the building blocks of DNA. Inhibition of these enzymes leads to the depletion of thymidine, which is necessary for DNA replication, ultimately causing "thymineless death" in rapidly dividing cancer cells ingentium.com. Pyrido[2,3-d]pyrimidine derivatives, which share a structural resemblance to the this compound core, have been synthesized and evaluated as inhibitors of both DHFR and TS ingentium.comnih.govwisdomlib.orgmdpi.com. Some of these derivatives have shown potent dual inhibitory activity against both enzymes ingentium.com.

In Vitro Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Various pyridine derivatives have demonstrated in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have evaluated the efficacy of these compounds against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

The antibacterial activity is often influenced by the specific substituents on the pyridine ring. For example, certain nicotinic acid benzylidene hydrazide derivatives with dimethoxy substituents have shown notable activity against S. aureus and E. coli nih.gov. Similarly, pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives have been screened for their antibacterial effects against Bacillus subtilis (Gram-positive), S. aureus, E. coli, and Pseudomonas aeruginosa (Gram-negative), with some compounds showing moderate activity nih.gov. The mechanism of antibacterial action for some pyridine derivatives is thought to involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

Table 2: In Vitro Antibacterial Activity of Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazide derivatives | Staphylococcus aureus | Active | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | Escherichia coli | Active | nih.gov |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | Bacillus subtilis | MIC = 6.25–12.5 µg/mL | nih.gov |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | Staphylococcus aureus | MIC = 6.25–12.5 µg/mL | nih.gov |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | Pseudomonas aeruginosa | MIC = 6.25–12.5 µg/mL | nih.gov |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | Escherichia coli | MIC = 6.25–12.5 µg/mL | nih.gov |

| Pyrazolo[3,4-b]pyridines | Bacillus subtilis | Moderate Activity | nih.gov |

| Pyrazolo[3,4-b]pyridines | Staphylococcus aureus | Moderate Activity | nih.gov |

| Pyrazolo[3,4-b]pyridines | Escherichia coli | Moderate Activity | nih.gov |

| Pyrazolo[3,4-b]pyridines | Pseudomonas aeruginosa | Moderate Activity | nih.gov |

| Thieno[2,3-b]pyridines | Bacillus subtilis | Moderate Activity | nih.gov |

| Thieno[2,3-b]pyridines | Staphylococcus aureus | Moderate Activity | nih.gov |

| Thieno[2,3-b]pyridines | Escherichia coli | Moderate Activity | nih.gov |

| Thieno[2,3-b]pyridines | Pseudomonas aeruginosa | Moderate Activity | nih.gov |

Antifungal Activity

The pyridine nucleus is a core component of many natural and synthetic compounds with notable therapeutic properties, including antifungal action. mdpi.com While research specifically isolating the antifungal effects of this compound is limited, studies on structurally related pyridine and pyrimidine derivatives provide significant insights into the potential of this chemical class.

Derivatives of pyridine have demonstrated a broad spectrum of antifungal activity. For instance, certain pyridine-containing compounds have shown efficacy against pathogenic fungi such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. mdpi.com The mechanism of action for some antifungal pyridines is suggested to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, they are thought to interfere with the enzyme lanosterol demethylase. nih.gov A study on a class of antifungal pyridines and pyrimidines found that while they had minimal activity against wild-type C. albicans, their potency was significantly increased in a mutant strain lacking key efflux pumps, suggesting that these compounds are typically expelled from the fungal cell. nih.gov This finding implies that the intrinsic antifungal activity of the pyridine scaffold can be substantial.

Furthermore, research into novel pyridine derivatives synthesized from precursors like 3,4-dimethoxy benzaldehyde (vetraldehyde) has yielded compounds with promising antimicrobial profiles against strains including C. albicans. researchgate.net Similarly, various pyrido[2,3-d]pyrimidine derivatives have been recognized for their antifungal properties, which are thought to stem from their structural resemblance to pteridines, allowing them to competitively inhibit dihydrofolate reductase. researchgate.net

| Compound Class | Fungal Strain(s) | Observed Effect / Putative Mechanism | Reference |

|---|---|---|---|

| Thiophene-Pyridine Hybrids | Aspergillus fumigates, Syncephalastrum racemosum | Activity reported to be better than Amphotericin B standard. | mdpi.com |

| Pyridine/Pyrimidine Derivatives | Candida albicans (efflux-negative strain) | Putative inhibition of lanosterol demethylase, disrupting ergosterol synthesis. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Various fungi | Competitive inhibition of dihydrofolate reductase. | researchgate.net |

| Thienopyridine Derivatives | C. albicans | Showed a high inhibition zone (29 mm). | researchgate.net |

Antiviral Activity

The pyridine scaffold is a key structural motif in a wide array of compounds exhibiting significant antiviral activities. nih.goveurekaselect.com Due to rising drug resistance, there is a continuous need for new antiviral agents, and pyridine derivatives have emerged as a promising area of research. nih.goveurekaselect.com These compounds have shown efficacy against a diverse range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.goveurekaselect.com

The mechanisms through which pyridine-containing heterocycles exert their antiviral effects are varied and multifaceted. They include the inhibition of critical viral enzymes and processes such as reverse transcriptase, polymerase, RNase H, and viral maturation. nih.goveurekaselect.com More recent studies have explored the potential of pyridine derivatives against coronaviruses. For example, certain pyrimido[4,5-d]pyrimidines, which are structurally related to pyridines, have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com In another study, epoxybenzooxocino[4,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. One derivative containing a 3,4-dihydroquinoxalin-2-one side group showed antiviral activity, with a half-maximal effective concentration (EC₅₀) of 2.23 µg/µL, identifying it as a prospective lead substance for further development. mdpi.comdocumentsdelivered.com

In Vitro Anti-inflammatory Potential

Derivatives featuring the pyridine ring have been extensively investigated for their anti-inflammatory properties. nih.gov A significant body of research points to the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism for this activity.

A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which incorporate a pyridine-fused ring system, evaluated their in vitro inhibitory activity against COX-1 and COX-2. nih.gov One of the tested compounds, which includes a 3,4-dimethoxyphenyl group attached to the heterocyclic core, demonstrated inhibitory action. Specifically, compound 3f in the study (a close analog) exhibited a two-fold selectivity for COX-2 over COX-1, with IC₅₀ values of 9.2 µmol/L and 21.8 µmol/L, respectively. nih.gov Molecular docking simulations suggested that the most active compound binds to the active site of the COX-2 enzyme in a manner similar to celecoxib, a known selective COX-2 inhibitor. nih.gov

Other classes of pyridine derivatives have also shown anti-inflammatory effects. Thiazolo[4,5-b]pyridin-2-ones demonstrated considerable anti-inflammatory activity in vivo, with some derivatives exceeding the effect of the reference drug Ibuprofen. biointerfaceresearch.com Additionally, derivatives of 3-hydroxy pyridine-4-one are noted for their anti-inflammatory and analgesic effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

| Compound | Target Enzyme | IC₅₀ (µmol/L) | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 3f (analog) | COX-1 | 21.8 | 0.42 | nih.gov |

| COX-2 | 9.2 |

In Vitro Antioxidant Properties via Radical Scavenging Assays

The antioxidant potential of pyridine derivatives has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. jst.go.jp This assay measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. mdpi.com

Studies on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are structurally related to pyridines, have shown that these compounds possess antioxidant properties. gavinpublishers.com The antioxidant capacity was assessed using both DPPH and β-carotene/linoleic acid assays. A key finding was that compounds with electron-donating groups, such as methoxy groups on the aromatic ring, exhibited higher relative antioxidant activity. gavinpublishers.com This is directly relevant to this compound, which contains two such methoxy groups. For instance, a 1,4-DHP derivative with a 2,4,5-trimethoxyphenyl substituent showed a potent relative antioxidant activity of 78% in the β-carotene/linoleic acid assay, compared to 49% for the L-ascorbic acid standard. gavinpublishers.com

Other research on novel polyfunctional pyridines also confirmed their antioxidant potential in the DPPH assay. jst.go.jp A study on newly synthesized indenopyridine derivatives found that most of the tested compounds were potent antioxidant agents when assessed with the DPPH assay protocol, comparing favorably to ascorbic acid. ekb.eg The ability of these compounds to scavenge free radicals is a crucial aspect of their biological profile, as oxidative stress is implicated in numerous pathological conditions.

| Compound | Assay Method | Relative Antioxidant Activity (%) | Reference |

|---|---|---|---|

| Diethyl 2,6-dimethyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | β-carotene/linoleic acid | 78 | gavinpublishers.com |

| L-Ascorbic Acid (Standard) | β-carotene/linoleic acid | 49 | gavinpublishers.com |

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

The analysis of structure-activity relationships (SAR) for pyridine derivatives provides critical insights into how molecular modifications influence their biological activities. For compounds related to this compound, the presence and positioning of the methoxy (-OMe) groups are particularly significant.

Influence of Methoxy Groups: Research on the antiproliferative activity of pyridine derivatives has shown that the presence and position of -OMe groups can enhance biological activity. nih.gov An increase in the number of these electron-donating substituents often leads to a decrease in the IC₅₀ value, indicating greater potency. nih.gov This principle is also observed in antioxidant studies, where electron-donating groups on the aromatic ring of 1,4-dihydropyridine derivatives were found to confer higher antioxidant activity. gavinpublishers.com

Impact of Substituents on Anti-inflammatory Activity: In the context of anti-inflammatory action, SAR studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridines revealed that structural variations in the aryl rings affect both the potency and selectivity of COX enzyme inhibition. nih.gov This suggests that modifications to either the pyridine core or the dimethoxyphenyl ring could fine-tune the compound's activity and selectivity towards COX-2.

Coordination Chemistry and Advanced Material Applications

Ligand Design and Metal Complexation of 2-(3,4-Dimethoxyphenyl)pyridine and its Analogues

The design of ligands based on the 2-phenylpyridine framework, including analogues with substituents like the 3,4-dimethoxy groups, is a key strategy for developing novel metal complexes with specific functionalities. The electronic nature and steric hindrance of the substituents on both the phenyl and pyridine (B92270) rings can significantly influence the properties of the resulting metal complexes.

In complexes with transition metals, this compound and its analogues typically act as bidentate ligands. Coordination occurs through the nitrogen atom of the pyridine ring and, in the case of cyclometalation, through a carbon atom of the phenyl ring, forming a stable five-membered chelate ring.

Iridium: With Iridium(III), 2-phenylpyridine derivatives commonly form cyclometalated complexes with a distorted octahedral geometry. analis.com.my The nitrogen atom of the pyridine and a carbon from the phenyl ring coordinate to the iridium center. mdpi.com This C^N coordination is a hallmark of many phosphorescent iridium(III) emitters. rsc.org

Iron: Iron(II) complexes with pyridine-based ligands can also exhibit octahedral geometry. For instance, in dichlorotetrakis(pyridine)iron(II), the iron center is coordinated to four pyridine ligands and two chloride ions. mdpi.com In complexes with ligands like 2,6-bis(pyrazol-3-yl)pyridine, the iron(II) ion is coordinated to two tridentate ligands, resulting in an octahedral coordination sphere. ugm.ac.id While specific studies on this compound with iron are scarce, it is expected to coordinate similarly through its pyridine nitrogen.

Nickel: Nickel(II) can form complexes with various geometries, including square planar and octahedral, depending on the ligands. orientjchem.orgjscimedcentral.com With pyridine-containing ligands, nickel(II) can form six-coordinate complexes with a distorted octahedral geometry. doi.org For example, the reaction of a square-planar nickel(II) complex with pyridine can lead to an octahedral adduct where pyridine molecules coordinate axially. marmara.edu.tr

The synthesis of metal complexes with this compound and its analogues generally involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Synthesis: Iridium(III) complexes are often synthesized by first forming a chloro-bridged dimer, such as [Ir(ppy)2(µ-Cl)]2 (where ppy is a phenylpyridine-type ligand), which then reacts with an ancillary ligand. analis.com.mymdpi.com The synthesis of iron(II) bispyridine bisdicyanamide involves the reaction of stoichiometric amounts of NaN(CN)2 and FeCl2·4H2O in a methanol/pyridine solution. mdpi.com Nickel(II) complexes can be prepared by reacting a nickel salt, like nickel chloride, with the pyridine-based ligand in an ethanolic solution. chemijournal.com

Characterization: A suite of analytical techniques is employed to characterize the resulting metal complexes.

Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the complexes in solution. mdpi.comorientjchem.org Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the coordination of the ligand to the metal center. analis.com.my UV-Visible absorption and photoluminescence spectroscopy are crucial for studying the electronic and photophysical properties. scispace.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure and coordination geometry of the complexes in the solid state. analis.com.myresearchgate.net

Electrochemical Analysis: Cyclic voltammetry is used to investigate the redox properties of the complexes, which is important for applications in electronics and catalysis. scispace.com

| Technique | Purpose |

| NMR Spectroscopy | Elucidates the molecular structure in solution. |

| FTIR Spectroscopy | Confirms the coordination of the ligand. |

| UV-Vis Spectroscopy | Studies electronic absorption properties. |

| X-ray Diffraction | Determines the precise solid-state structure. |

| Cyclic Voltammetry | Investigates redox behavior. |

Applications in Catalysis

Metal complexes containing pyridine-based ligands are widely explored for their catalytic activities in various organic transformations. The ability of the metal center to cycle through different oxidation states, combined with the electronic and steric influence of the ligand, is key to their catalytic function. While specific catalytic applications for complexes of this compound are not extensively documented, related systems show significant promise.

Pyridine-containing macrocyclic complexes of iron(II) have been used as catalysts in Suzuki-Miyaura cross-coupling reactions. unimi.it Dinuclear ruthenium(II)-palladium(II) complexes with polypyridine ligands have been developed as photocatalysts for reactions like the Sonogashira coupling, driven by visible light. chemrxiv.orgchemrxiv.org The design of such catalysts often leverages the light-absorbing properties of one metal center to drive the catalytic cycle at another. chemrxiv.org Given these precedents, it is conceivable that complexes of this compound with metals like palladium, nickel, or iron could find applications in cross-coupling reactions or other catalytic processes.

Optoelectronic and Photophysical Properties of Coordination Compounds

The coordination compounds of 2-phenylpyridine analogues, particularly with heavy metals like iridium, often exhibit interesting optoelectronic and photophysical properties, such as intense phosphorescence. These properties are highly dependent on the nature of the ligand and the metal center.

Iridium(III) complexes with substituted 2-phenylpyridine ligands are among the most successful phosphorescent emitters used in OLEDs. nih.gov The strong spin-orbit coupling induced by the iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to high phosphorescence quantum yields. The emission color can be tuned by modifying the substituents on the cyclometalating ligand. For instance, electron-donating groups like methoxy groups can influence the energy of the metal-to-ligand charge transfer (MLCT) states, thereby affecting the emission wavelength. researchgate.net

Complexes with fluorinated phenylpyridine ligands often show blue-shifted emission compared to their non-fluorinated counterparts. analis.com.myrsc.org The photophysical properties, including absorption, emission spectra, and quantum efficiencies, are systematically evaluated to assess their suitability for OLED applications. scispace.com The introduction of methoxy groups on the phenyl ring of furo[3,2-c]pyridine-based iridium complexes has been shown to be a promising strategy for developing isomer-free and solution-processable emitters for OLEDs. researchgate.net

| Complex Type | Application | Key Property |

| Iridium(III) Phenylpyridine | OLED Emitters | High Phosphorescence Quantum Yield |

| Ruthenium(II) Polypyridine | Photosensitizers | Intense MLCT Absorption |

| Chromium(III) Polypyridyl | Photosensitizers | Singlet Oxygen Generation |

Molecular Imprinting Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific template molecule. wikipedia.org The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and functionality to the template.

While there is no direct report on the use of this compound as a template for MIPs, a computational study has explored the selectivity of MIPs imprinted with the structurally related compound 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine). mipdatabase.com This study evaluated different functional monomers, including methacrylic acid and 4-vinylpyridine, to predict the affinity and selectivity of the resulting polymer. mipdatabase.com Such studies suggest that polymers could be designed to selectively recognize and bind molecules with the 3,4-dimethoxyphenyl moiety. MIPs have a wide range of applications, including in chemical separations, as antibody mimics, and in sensors. wikipedia.orgnih.gov The use of functional monomers like 4-vinylpyridine highlights the role of pyridine derivatives in the formation of selective recognition sites within these polymers. nih.gov

Derivatives and Analogues: Design, Synthesis, and Comparative Biological Evaluation

Structural Modifications of the Pyridine (B92270) Core (e.g., Substitution Patterns, Fused Ring Systems)

The pyridine scaffold is a versatile nucleus in medicinal chemistry, and its modification is a key strategy for developing new therapeutic agents. nih.gov Structural modifications of the pyridine core in compounds related to 2-(3,4-dimethoxyphenyl)pyridine involve two primary approaches: altering substitution patterns and creating fused ring systems.

Substitution Patterns: The substitution pattern on the pyridine ring significantly influences the physicochemical properties and biological activity of the molecule. nih.gov Analysis of pyridine-containing drugs approved by the US Food and Drug Administration (FDA) reveals that monosubstitution is the most common pattern, followed by di-, tri-, and tetrasubstitution. nih.gov The introduction of various substituents can enhance biochemical potency, improve metabolic stability, increase permeability, and address protein-binding issues. nih.gov For example, replacing a phenyl group with a pyridine ring has been shown to develop potent Cdc7 kinase inhibitors. nih.gov Furthermore, the synthesis of 2,3,4,6-tetrasubstituted pyridines serves as a pathway to create precursors for more complex bicyclic and polycyclic systems. rsc.org

Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems is a widely used strategy to create novel scaffolds with diverse biological activities. dntb.gov.uaresearchgate.net These fused systems often mimic the structures of endogenous molecules like DNA bases, which can be a key factor in their efficacy, particularly in antiviral and anticancer applications. dntb.gov.uaresearchgate.net The fusion of rings can also positively impact solubility, polarity, lipophilicity, and hydrogen bonding capacity. dntb.gov.uaresearchgate.net

Common fused pyridine systems that have been synthesized and studied include:

Five-membered heteroaromatic rings: Furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, imidazopyridines, pyrazolopyridines, and thiazolopyridines are of increasing interest in drug design. researchgate.net

Six-membered rings: Pyrido[4,3-d]pyrimidines and pyrano[3,2-c]pyridines have been investigated for their antitumor properties. nih.govnih.gov

The synthesis of these fused systems can be achieved through various chemical reactions, such as intramolecular nucleophilic aromatic substitution, which allows for the creation of nitrogen cation-doped polycyclic aromatic hydrocarbons. nih.gov

Modifications and Bioisosteric Replacements of the 3,4-Dimethoxyphenyl Moiety

Bioisosteric replacement is a fundamental strategy in drug discovery aimed at modifying a compound's physicochemical properties while retaining or improving its biological activity. This approach is frequently applied to the 3,4-dimethoxyphenyl moiety to explore structure-activity relationships (SAR) and optimize lead compounds.

Modifications: Simple modifications to the 3,4-dimethoxyphenyl group can include altering the substitution pattern of the methoxy groups. For instance, studies on polymethoxylated fused pyridine systems have shown that monomethoxylated derivatives can exhibit better antitumor activity compared to their dimethoxylated counterparts. nih.gov

Bioisosteric Replacements: A more significant modification involves the complete replacement of the phenyl ring with a different aromatic or heteroaromatic system. The goal is to mimic the size, shape, and electronic properties of the original moiety while introducing new interaction points or improving pharmacokinetic properties.

Common bioisosteres for a substituted phenyl ring include:

Heterocyclic Rings: Pyridyl or thienyl groups have been successfully used to replace the 3-hydroxyphenyl ring in kappa-opioid receptor (KOR) antagonists, resulting in compounds that remain potent and selective. nih.gov

Furan Nucleus: In the context of 5-HT1F receptor agonists, the furo[3,2-b]pyridine nucleus has been investigated as a bioisosteric replacement for indole, yielding compounds with similar receptor affinity but improved selectivity. doi.org

Benzonitriles: Benzonitriles are considered effective mimics for pyridines due to their similar polarization and ability to act as hydrogen-bond acceptors. researchgate.net A strategy has been developed for the modular conversion of pyridines into benzonitriles, enabling late-stage diversification of drug molecules. researchgate.net

2-Difluoromethylpyridine: This group has been demonstrated as a successful bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors, leading to enhanced biological activity. rsc.org

These replacements are crucial for exploring new chemical space and overcoming challenges such as poor metabolic stability or off-target effects associated with the original moiety. nih.gov

Synthesis and Biological Evaluation of Fused Heterocyclic Pyridine Derivatives (e.g., Imidazo[1,2-a]pyridines, Pyrano[2,3-c]pyridines, Pyrazolo[3,4-b]pyridines, Pyridopyrimidines)

The synthesis and evaluation of fused heterocyclic pyridine derivatives are central to the discovery of new therapeutic agents, particularly in oncology. Various fused systems incorporating the this compound scaffold or similar structures have been developed and tested for their biological activities.

Imidazo[4,5-b]pyridines: A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, including a compound with a 3,4-dimethoxyphenyl substituent, were synthesized and evaluated for anticancer and anti-inflammatory activities. nih.gov These compounds showed moderate cytotoxicity against several cancer cell lines and exhibited potent, selective inhibition of the COX-2 enzyme. nih.gov

Pyrano[3,2-c]pyridines and Pyrazolo[4,3-c]pyridines: As part of a study on fused pyridine ring systems, pyrano[3,2-c]pyridine and pyrazolo[4,3-c]pyridine derivatives were synthesized and screened for in-vitro antitumor activity. nih.gov The pyrazolo[4,3-c]pyridine series proved to be highly active, with one compound showing a broad spectrum of activity against 22 different tumor cell lines. nih.gov The pyrano[3,2-c]pyridine system was also identified as a potent antitumor agent. nih.govnih.gov

Pyrazolo[3,4-b]pyridines: Two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-cancer potency against Hela, MCF7, and HCT-116 cancer cell lines. researchgate.net Several compounds showed significant cytotoxicity, with IC50 values comparable to the standard drug doxorubicin. researchgate.net

Pyridopyrimidines: This class of compounds has been extensively studied for various biological activities.

Pyrido[2,3-d]pyrimidines: These derivatives are known inhibitors of dihydrofolate reductase (DHFR) and various kinases, playing a role in stopping DNA synthesis in cancer cells. nih.gov A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential inhibitors of the epidermal growth factor receptor (EGFR), with several compounds showing potent cytotoxic activity against the A-549 lung cancer cell line. nih.gov

Pyrido[3,2-d]pyrimidines: A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized and evaluated as novel PI3K/mTOR inhibitors. mdpi.com Several derivatives displayed potent inhibitory activity against PI3Kα with IC50 values in the low nanomolar range and induced cytotoxicity in cancer cell lines with an overactivated PI3K pathway. mdpi.com

Furo[2,3-b]pyridine-based Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones: A series of these fused derivatives were prepared and screened against four human cancer cell lines, with several compounds showing significant anticancer activity at micromolar concentrations while being non-toxic to normal cell lines. nih.gov

The synthesis of these diverse fused systems often involves multi-step reaction sequences, starting from appropriately substituted pyridine precursors and employing cyclization reactions to build the additional heterocyclic rings. mdpi.comnih.gov

Comparative Studies on Biological Activities and Mechanistic Differences Among Derivatives

Comparative studies are essential for understanding the structure-activity relationships (SAR) of novel this compound analogues and for identifying the most promising candidates for further development. These studies often involve comparing the potency (e.g., IC50 values) and selectivity of different derivatives against specific biological targets.

Antitumor Activity Comparison: A study comparing different fused pyridine ring systems revealed important differences in their antitumor activity. nih.gov

Pyrazolo[4,3-c]pyridines were generally more active than their pyrido[3,2-c]pyridine and pyrano[3,2-c]pyridine counterparts. nih.gov

Within the same series, monomethoxylated derivatives demonstrated better antitumor activity than the corresponding dimethoxylated congeners . nih.gov

The table below summarizes the growth inhibition (GI) values for selected fused pyridine derivatives against specific cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | Biological Activity (GI %) |

| Pyrazolo[4,3-c]pyridine | 7 | Breast (T-47D) | 54.7% |

| Pyrano[3,2-c]pyridine | 19 | Non-small cell lung (Hop-92) | 63.9% |

| Pyrano[3,2-c]pyridine | 19 | Ovarian (OVCAR-4) | 48.5% |

Kinase Inhibitor Selectivity: In the development of kinase inhibitors, comparing activity against different kinase isoforms is crucial for achieving selectivity and reducing off-target effects. For a series of pyrido[3,2-d]pyrimidine derivatives designed as PI3K/mTOR inhibitors, substitutions at the C-7 position were found to modulate selectivity. mdpi.com While some compounds showed dual activity, others demonstrated significant selectivity for the PI3Kα isoform over other isoforms. mdpi.com

COX Enzyme Inhibition: For 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, in vitro evaluation of COX-1 and COX-2 inhibitory activity revealed that some compounds were potent and selective COX-2 inhibitors. nih.gov For instance, compound 3f exhibited 2-fold selectivity for COX-2 (IC50 = 9.2 µmol/L) over COX-1 (IC50 = 21.8 µmol/L). nih.gov

Mechanistic Differences: Structural modifications can lead to different mechanisms of action. For example, within the pyridopyrimidine class, some derivatives act as DHFR inhibitors, interfering with DNA synthesis, while others function as kinase inhibitors, targeting signaling pathways like the EGFR or PI3K/mTOR pathways. nih.govnih.govmdpi.com Molecular docking studies often accompany these comparative analyses to provide a rationale for the observed activities. For instance, docking of the most active COX-2 inhibitor revealed a binding mode similar to that of the known drug celecoxib within the enzyme's active site. nih.gov Similarly, mechanistic studies on the reaction of pyridine adducts with nucleophiles have shown that substitution can occur at different positions (e.g., C4 vs. C2/C6), which can be influenced by kinetic versus thermodynamic control. researchgate.net

Rational Design Strategies for Enhancing Potency and Selectivity of Novel Analogues

The rational design of novel analogues of this compound aims to systematically improve their biological activity, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the interactions between the ligand and its biological target, often guided by computational methods and structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to rational design. By synthesizing and testing a series of related compounds, researchers can identify the pharmacophoric features essential for activity.

In a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, expanding the core to a tetracyclic system was shown to have a positive impact on anticancer activity. nih.gov

For pyrazolo[3,4-b]pyridine derivatives, SAR analysis indicated that meta-substituents on a phenyl ring enhance activity, whereas bulky or strongly electron-withdrawing groups reduce it. researchgate.net

Computational and Molecular Modeling: Computational techniques are invaluable tools for predicting how a molecule will bind to its target and for guiding the design of more potent analogues.

Molecular Docking: This technique is used to predict the binding mode of a ligand in the active site of a protein. It helps in understanding how modifications will affect binding affinity and can explain the activity of potent compounds. nih.govresearchgate.net For example, docking studies of new pyridine-oxadiazole hybrids with the CDK2 enzyme revealed strong binding affinities, supporting their observed biological activity. researchgate.net

3D-QSAR (CoMFA and CoMSIA): Three-dimensional quantitative structure-activity relationship models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a strong basis for the future rational design of more active and selective inhibitors by correlating the 3D properties of molecules with their biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of a ligand-protein complex over time, providing further confidence in the predicted binding mode. researchgate.net

Targeted Selectivity Enhancement: Achieving selectivity is a primary goal to minimize off-target effects. Rational design strategies can be employed to exploit subtle differences between related targets.

Electrostatic Optimization: Tuning the electrostatic properties of an inhibitor can be a key strategy for gaining selectivity. By identifying regions where electrostatic potential differs between a target and an off-target protein, ligands can be designed to have favorable interactions with one but not the other. nih.gov For example, differences in the electrostatics within the S1 pocket of thrombin and factor Xa have been exploited to provide selectivity. nih.gov

Exploiting Protein Deformability: If a target protein is more deformable than a related off-target, an inhibitor can be designed to bind specifically to the deformed active site, thereby achieving selectivity. nih.gov

By combining these strategies, researchers can move beyond trial-and-error approaches to a more efficient, rational process for discovering and optimizing novel analogues with desirable therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)pyridine and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in the preparation of antiproliferative analogs, Suzuki-Miyaura coupling or esterification reactions are employed to introduce substituents. Key steps include:

- Core Structure Formation : Reacting 3,4-dimethoxyphenylboronic acid with halogenated pyridine derivatives under palladium catalysis .

- Derivatization : Esterification of intermediate acids using alcohol derivatives under acidic conditions (e.g., H₂SO₄ catalysis) to improve bioavailability .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate pure compounds.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopic Analysis :

- Chromatography :

- Elemental Analysis : Verify empirical formulas (e.g., C₁₃H₁₃NO₂ for the base structure) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data across studies involving this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for antiproliferative studies) and control compounds (e.g., doxorubicin) to normalize results .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy groups) to isolate activity drivers. For example, 6-(tetrahydropyridinyl)imidazo[1,2-a]pyridine analogs showed enhanced cytotoxicity due to improved membrane permeability .

- Meta-Analysis : Cross-reference data with computational models (e.g., molecular docking to assess binding affinity to target proteins like EGFR) .

Q. How can computational methods like GUSAR-online enhance toxicity prediction for novel derivatives?

Methodological Answer: GUSAR-online uses QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity:

- Input Preparation : Generate SMILES notations for derivatives (e.g., "COC1=C(C=CC(=C1)C2=CC=NC=C2)OC" for the base compound) .

- Toxicity Prediction : The tool calculates LD₅₀ values based on fragment descriptors and consensus models. For example, esters of 2-(3,4-dimethoxyphenyl)triazole-thioacetic acid showed lower predicted toxicity compared to parent acids .

- Validation : Compare predictions with in vitro assays (e.g., brine shrimp lethality tests) to refine model accuracy .

Q. What safety protocols are critical when handling this compound given incomplete toxicological data?

Methodological Answer: Adopt precautionary measures as outlined in Safety Data Sheets (SDS):

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow for synthesis steps involving volatile intermediates (e.g., chlorinated solvents) .

- Waste Management : Deactivate residues with 10% NaOH solution before disposal in labeled hazardous waste containers .

Q. How can researchers optimize reaction yields in large-scale synthesis of this compound derivatives?

Methodological Answer: Yield optimization requires:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling reactions; the latter improves yield by 15–20% in aryl-pyridine bond formation .

- Solvent Optimization : Use DMF for polar intermediates (e.g., amide formation) or toluene for non-polar steps (e.g., esterification) .

- Temperature Control : Maintain 60–80°C for Suzuki reactions to balance reaction rate and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.